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Compound of Interest

Compound Name: EPZ004777 hydrochloride

Cat. No.: B10800353 Get Quote

This guide provides a comprehensive comparison of the published findings for EPZ004777
hydrochloride, a potent and selective inhibitor of the histone methyltransferase DOT1L, with

other notable DOT1L inhibitors. It is intended for researchers, scientists, and drug development

professionals interested in the therapeutic potential of targeting DOT1L in cancers such as

MLL-rearranged leukemia.

Introduction to EPZ004777 and DOT1L Inhibition
EPZ004777 is a small molecule inhibitor of DOT1L, an enzyme that exclusively methylates

histone H3 at lysine 79 (H3K79).[1][2] In mixed-lineage leukemia (MLL)-rearranged leukemias,

the fusion proteins aberrantly recruit DOT1L, leading to hypermethylation of H3K79 at specific

gene loci, which in turn drives leukemogenic gene expression.[1][3][4][5] EPZ004777

competitively binds to the S-adenosylmethionine (SAM)-binding pocket of DOT1L, preventing

the transfer of a methyl group to H3K79.[1] This inhibition of DOT1L activity leads to the

suppression of MLL fusion target gene expression, cell cycle arrest, and ultimately apoptosis in

MLL-rearranged leukemia cells.[1][6] While a promising preclinical candidate, EPZ004777's

suboptimal pharmacokinetic properties hindered its clinical development, paving the way for its

successor, EPZ-5676 (pinometostat).[1]

Comparative Performance of DOT1L Inhibitors
The following tables summarize the in vitro efficacy of EPZ004777 hydrochloride and other

DOT1L inhibitors across various leukemia cell lines. The data is compiled from multiple
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publications, and direct comparison should be made with consideration of potential variations in

experimental conditions.

Table 1: In Vitro Enzymatic Inhibition of DOT1L

Compound IC50 (nM) Ki (nM) Selectivity

EPZ004777 0.4[2][3][4][7] 0.5[8]
>1,200-fold over other

PMTs[7]

EPZ-5676

(Pinometostat)
- 0.08[9]

>37,000-fold over

other

methyltransferases[9]

SGC0946 0.3 ± 0.1 - -

Compound 10 10[10] - -

Compound 11 150[10] - -

SYC-522 - 0.5[8]

>100,000-fold over

PRMT1, CARM1,

SUV39H1[8]

Table 2: Anti-proliferative Activity (IC50) in MLL-rearranged Leukemia Cell Lines (10-18 day

treatment)

Cell Line
Oncogenic
Driver

EPZ004777
(nM)

EPZ-5676
(Pinometost
at) (nM)

Compound
10 (nM)

Compound
11 (nM)

MOLM-13 MLL-AF9 4[7] 8.3[6] 4.8[6] 6.2[6]

MV4-11 MLL-AF4 4[7] 3.5[9] 6.1[6] 7.9[6]

RS4;11 MLL-AF4 - 15.2[6] 8.9[6] 11.6[6]

SEM MLL-AF4 - 21.4[6] 12.5[6] 16.2[6]

KOPN-8 MLL-ENL - 33.1[6] 19.4[6] 25.1[6]

NOMO-1 MLL-AF9 - 45.6[6] 26.7[6] 34.6[6]
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Table 3: Anti-proliferative Activity (IC50) in Non-MLL-rearranged Leukemia Cell Lines (14-day

treatment)

Cell Line Oncogenic Driver
EPZ-5676 (Pinometostat)
(nM)

OCI-AML2 NPM1c >10,000[6]

OCI-AML3 NPM1c >10,000[6]

Experimental Protocols
In Vitro DOT1L Histone Methyltransferase (HMT) Assay
This protocol is adapted from published methods to quantify the enzymatic activity of DOT1L.

[2][7][11]

Materials:

Recombinant human DOT1L enzyme

Nucleosome substrate

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

Unlabeled S-adenosyl-L-methionine (SAM)

EPZ004777 hydrochloride or other test inhibitors

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.5 mM DTT, 0.002% Tween-20,

0.005% Bovine Skin Gelatin, 100 mM KCl)

384-well microtiter plates

Scintillation counter

Procedure:
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Serially dilute the test inhibitor in DMSO. A common starting concentration is 1 µM, followed

by 3-fold serial dilutions for a ten-point concentration curve.

Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include wells for a no-

inhibitor control (DMSO vehicle) and a 100% inhibition control (e.g., 2.5 µM S-adenosyl-L-

homocysteine, SAH).

Add 40 µL of a solution containing 0.25 nM DOT1L enzyme in assay buffer to each well.

Incubate the plate for 30 minutes at room temperature.

Initiate the methyltransferase reaction by adding 10 µL of a substrate mix containing [³H]-

SAM and nucleosomes in assay buffer. The final concentrations should be at the respective

Km values for both substrates (balanced conditions).

Incubate the reaction for 120 minutes at room temperature.

Quench the reaction by adding a high concentration of unlabeled SAM (e.g., 800 µM).

Measure the incorporation of radioactivity into the nucleosome substrate using a scintillation

counter.

Calculate IC50 values from the dose-response curves.

Cell Viability Assay
This protocol outlines a common method to assess the anti-proliferative effects of DOT1L

inhibitors on leukemia cell lines.[7][12][13][14][15][16]

Materials:

Leukemia cell lines (e.g., MV4-11, MOLM-13)

Appropriate cell culture medium

EPZ004777 hydrochloride or other test inhibitors

96-well cell culture plates
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Cell viability reagent (e.g., MTT, CellTiter-Glo)

Plate reader

Procedure:

Seed exponentially growing cells into 96-well plates at a density of approximately 3 x 10⁴

cells/well in a final volume of 150 µL.

Prepare serial dilutions of the test inhibitor in the cell culture medium.

Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g.,

DMSO).

Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for an extended period

(typically 10-18 days for DOT1L inhibitors).

Every 3-4 days, determine the viable cell number using a cell viability reagent according to

the manufacturer's instructions. At the same time, replace the media with fresh media

containing the appropriate concentration of the inhibitor and re-plate the cells at the initial

density.

On the final day of the assay, measure the signal (e.g., absorbance or luminescence) using a

plate reader.

Calculate the total viable cell number at each time point, adjusting for the splits.

Determine IC50 values from the dose-response curves at the final time point.

Visualizations
DOT1L Signaling Pathway in MLL-rearranged Leukemia
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Caption: DOT1L signaling in MLL-rearranged leukemia and the inhibitory action of EPZ004777.

Experimental Workflow for In Vitro Characterization
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Caption: A typical experimental workflow for the in vitro characterization of a DOT1L inhibitor.
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Logical Relationship of EPZ004777 and its Successor

EPZ004777
(Preclinical Candidate)

Limitations:
- Suboptimal Pharmacokinetics

EPZ-5676 (Pinometostat)
(Clinical Candidate)

 led to development of Improvement:
- Enhanced Pharmacokinetics
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Caption: The logical progression from the discovery of EPZ004777 to its successor, EPZ-5676.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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